Cas no 1823921-32-9 (2,4-Dichloroquinazoline-5-carbonitrile)
2,4-Dichloroquinazoline-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloroquinazoline-5-carbonitrile
- FCH2496302
- AX8260167
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- Inchi: 1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H
- InChI Key: BULMVQCJSFIFJO-UHFFFAOYSA-N
- SMILES: ClC1=C2C(C#N)=CC=CC2=NC(=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 262
- Topological Polar Surface Area: 49.6
2,4-Dichloroquinazoline-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM212324-1g |
2,4-Dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 1g |
$609 | 2021-08-04 | |
| Chemenu | CM212324-1g |
2,4-Dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 1g |
$609 | 2022-12-28 | |
| Alichem | A189011374-1g |
2,4-Dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 1g |
$577.50 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8741-1G |
2,4-dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 1g |
¥19008.00 | 2023-05-07 | |
| Ambeed | A644809-1g |
2,4-Dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95+% | 1g |
$716.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8741-100mg |
2,4-dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 100mg |
¥5698.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8741-250mg |
2,4-dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 250mg |
¥7597.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8741-500mg |
2,4-dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 500mg |
¥12662.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8741-1g |
2,4-dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 1g |
¥18994.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8741-100.0mg |
2,4-dichloroquinazoline-5-carbonitrile |
1823921-32-9 | 95% | 100.0mg |
¥5698.0000 | 2024-07-23 |
2,4-Dichloroquinazoline-5-carbonitrile Suppliers
2,4-Dichloroquinazoline-5-carbonitrile Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2,4-Dichloroquinazoline-5-carbonitrile
Introduction to 2,4-Dichloroquinazoline-5-carbonitrile (CAS No. 1823921-32-9)
2,4-Dichloroquinazoline-5-carbonitrile is a highly specialized organic compound with the CAS registry number 1823921-32-9. This compound belongs to the class of quinazolinone derivatives, which have garnered significant attention in the fields of pharmaceutical chemistry, materials science, and organic synthesis. The molecule features a quinazoline ring system with two chlorine atoms at the 2 and 4 positions and a cyano group at the 5 position, making it a unique structure with potential applications in drug design and material engineering.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2,4-dichloroquinazoline-5-carbonitrile. Researchers have explored various routes, including multicomponent reactions, transition-metal catalysis, and click chemistry, to construct this compound. These methods not only enhance the scalability of production but also pave the way for further functionalization of the molecule. For instance, studies have demonstrated that the cyano group at position 5 can be readily modified to introduce additional functionalities, thereby expanding its utility in diverse chemical systems.
The structural uniqueness of 2,4-dichloroquinazoline-5-carbonitrile lies in its rigid planar framework and electron-deficient nature due to the electronegative chlorine atoms and the cyano group. This makes it an attractive candidate for applications in antimicrobial agents, anticancer drugs, and agrochemicals. Recent research has highlighted its potential as a lead compound in drug discovery programs targeting specific biological pathways. For example, studies have shown that this compound exhibits selective inhibition against certain enzymes involved in cancer cell proliferation, making it a promising candidate for further preclinical evaluation.
In addition to its pharmacological applications, 2,4-dichloroquinazoline-5-carbonitrile has shown potential in the field of optoelectronics. Its conjugated π-system allows for efficient charge transport properties, which are essential for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have investigated its use as a building block for constructing advanced materials with tailored electronic properties. For instance, incorporation of this compound into polymer frameworks has been shown to enhance the device performance of OLEDs by improving their luminous efficiency and operational stability.
The synthesis of 2,4-dichloroquinazoline-5-carbonitrile typically involves a combination of nucleophilic aromatic substitution and cyclization reactions. The starting materials often include chlorinated aromatic compounds and cyanide sources, which are subjected to carefully controlled reaction conditions to achieve high yields and purity. Recent optimizations in these synthetic protocols have focused on reducing reaction times, minimizing waste generation, and improving scalability for industrial applications.
From an environmental standpoint, understanding the ecological impact of 2,4-dichloroquinazoline-5-carbonitrile is crucial for its safe handling and disposal. Studies have been conducted to assess its biodegradation potential under various environmental conditions. Results indicate that while the compound is relatively stable under standard conditions, it can undergo microbial degradation under specific aerobic conditions. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.
Looking ahead, the versatility of 2,4-dichloroquinazoline-5-carbonitrile suggests that it will continue to play a significant role in both academic research and industrial applications. Its unique combination of structural features makes it an ideal platform for exploring novel chemical transformations and functional materials. As research progresses, further insights into its biological activity, electronic properties, and synthetic versatility will undoubtedly unlock new opportunities for this intriguing compound.
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